potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
KDMOBC is a bicyclic compound that has been synthesized through several methods, including the reaction of 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with potassium hydroxide. This compound has been of interest to researchers due to its potential use in the development of new drugs and its ability to interact with certain enzymes in the body.
Mechanism of Action
The mechanism of action of KDMOBC involves its interaction with specific enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase. KDMOBC binds to these enzymes and inhibits their activity, leading to increased levels of neurotransmitters in the brain. This can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
KDMOBC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters in the brain, which can improve cognitive function and memory. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
KDMOBC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a high degree of specificity for certain enzymes, which can make it a useful tool for studying their activity. However, there are also limitations to the use of KDMOBC in lab experiments. Its effects on different enzymes and physiological systems may be difficult to predict, and its potential toxicity and side effects need to be carefully monitored.
Future Directions
There are several future directions for the study of KDMOBC. One potential area of research is the development of new drugs based on the structure of KDMOBC. Researchers could also investigate the effects of KDMOBC on other enzymes and physiological systems in the body. Additionally, the potential toxicity and side effects of KDMOBC need to be further studied to ensure its safety for use in humans.
In conclusion, KDMOBC is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and increase levels of neurotransmitters in the brain make it a promising tool for the development of new drugs and the study of enzyme activity. However, its potential toxicity and side effects need to be carefully monitored, and further research is needed to fully understand its effects on different physiological systems in the body.
Synthesis Methods
The synthesis of KDMOBC involves the reaction of 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with potassium hydroxide. This reaction results in the formation of KDMOBC, which can then be purified through various methods, such as recrystallization or column chromatography.
Scientific Research Applications
KDMOBC has been studied for its potential applications in scientific research, particularly in the development of new drugs. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can improve cognitive function and memory.
properties
IUPAC Name |
potassium;3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3.K/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13;/h6H,3-5H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHJNRKUNKEJKM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)[O-])C.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635428 |
Source
|
Record name | Potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate | |
CAS RN |
469-73-8 |
Source
|
Record name | Potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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